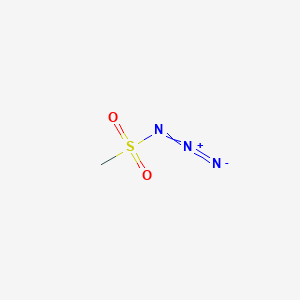

Methanesulfonyl azide

Overview

Description

Methanesulfonyl azide (CH₃SO₂N₃, CAS 152947-22-5) is a sulfonyl azide reagent widely employed in organic synthesis, particularly for diazo transfer reactions to generate α-diazo carbonyl compounds . Its structure comprises a mesyl (methanesulfonyl) group attached to an azide moiety, enabling nucleophilic substitution or cycloaddition reactions. Key applications include:

- Diazo compound synthesis: Transfer of the diazo group to enolates or active methylene compounds .

- Click chemistry: Formation of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Bioconjugation: Introduction of azide groups into biomolecules for subsequent functionalization .

Despite its utility, this compound is shock-sensitive and thermally unstable, requiring careful handling . Recent studies highlight its in situ generation as a safer alternative to pre-synthesized batches .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonyl azide can be synthesized from methanesulfonyl chloride by reacting it with sodium azide in ethanol or methanol . The reaction is typically carried out under controlled conditions to avoid explosion hazards. The general reaction is as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{NaN}_3 \rightarrow \text{CH}_3\text{SO}_2\text{N}_3 + \text{NaCl} ]

Industrial Production Methods: In industrial settings, this compound is often prepared in situ to minimize the risks associated with handling and storage. This involves generating the compound directly in the reaction mixture where it will be used, often in solvents like acetonitrile .

Chemical Reactions Analysis

Diazo Transfer Reactions

Methanesulfonyl azide serves as a safer alternative to traditional diazo transfer reagents like tosyl azide. Its applications include:

-

Reagents/Conditions : Trimethylphosphite (P(OMe)₃) and sodium hydride (NaH) in acetonitrile or ethanol .

-

Mechanism : Nucleophilic substitution at the sulfonyl group, transferring the diazo moiety to substrates (e.g., ketones, esters) .

-

Example : Conversion of aldehydes to terminal alkynes via intermediate diazo compounds .

Key Data :

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Ω-Bromoacetophenone | Diazo intermediate | 85 | |

| Ethyl acetoacetate | Ethyl 2-diazoacetoacetate | 84 |

Photolytic Reactions

UV irradiation (193 nm) induces decomposition to generate reactive intermediates:

Experimental Conditions :

-

Conducted in solid noble gas matrices (Ar or Ne) at 10 K.

-

Half-life of nitrene: <1 ms under ambient conditions.

Substitution Reactions

This compound reacts with nucleophiles to form sulfonamides:

Comparative Analysis with Sulfonyl Azides

Mechanistic Insights

Scientific Research Applications

Methanesulfonyl azide has a wide range of applications in scientific research:

Chemistry: Used as a reagent for diazo transfer and click-chemistry reactions.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonyl azide involves the transfer of the azide group to other molecules, forming diazo compounds. This process often involves the formation of a nitrene intermediate, which can further react with various substrates . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Azides

Sulfonyl azides vary in reactivity, stability, and substrate compatibility. Below is a comparative analysis of methanesulfonyl azide with structurally related reagents:

Toluenesulfonyl Azide (TsN₃)

- Advantages : Historically the "gold standard" for diazo transfers due to high reactivity .

- Drawbacks :

- Comparison : this compound is less polar , facilitating product isolation in some cases, but shares similar safety concerns .

4-Dodecylbenzenesulfonyl Azide

- Advantages :

- Drawbacks : Lower reactivity toward electron-rich substrates compared to this compound .

- Comparison : Preferred over this compound in protocols prioritizing safety, albeit with trade-offs in reactivity .

2,4,6-Triisopropylbenzenesulfonyl Azide (TIBSA)

- Advantages :

- Comparison : TIBSA outperforms this compound in specific substrate classes but is bulkier and costlier .

p-Carboxybenzenesulfonyl Azide

- Advantages : Water solubility due to the carboxylic acid group, enabling aqueous-phase reactions .

- Comparison : this compound is more versatile in organic solvents but lacks inherent solubility in polar media .

Table 1: Key Properties of this compound and Analogues

Biological Activity

Methanesulfonyl azide (MsN₃) is a chemical compound that has garnered attention in various fields of biological research due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic uses, supported by data tables and case studies.

Overview of this compound

This compound is the azide derivative of methanesulfonic acid and is primarily utilized as a reagent in organic synthesis, particularly for the introduction of diazo compounds into other molecules. Its ability to modify biological macromolecules, such as nucleic acids, makes it a valuable tool in molecular biology and medicinal chemistry.

Target of Action

This compound is notably employed in the modification of antisense oligonucleotides (ASOs) . These ASOs are designed to bind specific RNA targets, facilitating their degradation through RNaseH1-mediated pathways. The introduction of MsPA (mesyl-phosphoramidate) linkages enhances the stability and efficacy of these ASOs against nucleases, thereby improving their therapeutic potential .

Mode of Action

The compound acts by introducing MsPA linkages into the DNA gaps and flanks of gapmer ASOs. This modification significantly affects several biochemical pathways, including:

- RNA-binding : Enhanced affinity for target RNA sequences.

- Nuclease stability : Increased resistance to enzymatic degradation.

- Protein binding : Altered interactions with cellular proteins.

- Pro-inflammatory profile : Reduced inflammatory responses associated with ASO therapy.

- Antisense activity : Improved efficacy in gene silencing.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that the modifications it introduces can lead to a significant improvement in the duration of ASO action in vivo. Studies have shown that these modifications result in a therapeutic index that is superior to traditional phosphorothioate ASOs.

Study 1: Efficacy in Antisense Oligonucleotide Therapy

A study investigated the effects of this compound-modified ASOs in a mouse model. The results demonstrated that these modified ASOs exhibited:

- Increased potency : Higher efficacy in reducing target RNA levels compared to unmodified ASOs.

- Extended duration of action : Prolonged effects were observed due to enhanced nuclease resistance.

- Reduced toxicity : Lower incidence of adverse effects related to pro-inflammatory responses .

| Parameter | Unmodified ASOs | MsN₃-Modified ASOs |

|---|---|---|

| Potency | 50% reduction | 90% reduction |

| Duration of Action (hours) | 24 | 72 |

| Toxicity Incidence (%) | 30 | 10 |

Study 2: Sulfide Scavenging Activity

In another study, this compound was evaluated for its potential as a sulfide-specific scavenger (SS20) in models of hydrogen sulfide (H₂S) intoxication. The findings indicated:

- High selectivity : SS20 showed rapid reactivity with H₂S.

- Low cellular toxicity : Minimal adverse effects on normal cellular functions were reported.

- Survival Improvement : Mice treated with SS20 exhibited significantly higher survival rates during H₂S exposure compared to control groups .

| Treatment Group | Survival Rate (%) |

|---|---|

| Control | 15 |

| SS20 Treatment | 99.5 |

Safety and Toxicity Considerations

While this compound has shown promise in various applications, it is essential to consider its safety profile. The compound is known to be reactive and potentially explosive under certain conditions. Careful handling protocols are required when working with this reagent to mitigate risks associated with its use .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for methanesulfonyl azide, and how can reaction yields be optimized?

this compound is typically synthesized via nucleophilic substitution using methanesulfonyl chloride and sodium azide. A common protocol involves dropwise addition of methanesulfonyl chloride to a cooled (0°C) solution of sodium azide in water and acetone, followed by stirring at room temperature for 15 hours. The product is extracted with CH₂Cl₂, washed, dried, and concentrated, yielding ~98% purity . Key optimization factors include maintaining low temperatures during reagent mixing to suppress side reactions and using anhydrous conditions during extraction to minimize hydrolysis.

Q. What analytical techniques are critical for characterizing this compound purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. Characteristic peaks include a singlet at δ 3.25 ppm (¹H NMR, CDCl₃) for the methyl group and δ 42.8 ppm (¹³C NMR) for the sulfonyl carbon . Mass spectrometry (MS) and infrared (IR) spectroscopy can further validate molecular weight (138.13 g/mol) and functional groups (e.g., N₃ stretch at ~2100 cm⁻¹).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

this compound is thermally unstable and may decompose explosively under shock or heat. Safety measures include:

- Using blast shields and fume hoods during synthesis.

- Storing at ≤4°C in inert atmospheres (e.g., argon).

- Wearing chemical-resistant gloves (JIS T 8116), goggles (JIS T 8147), and respiratory protection when handling powders or aerosols .

Advanced Research Questions

Q. How can this compound be utilized in copper-catalyzed click chemistry, and what mechanistic insights govern its reactivity?

this compound participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. The reaction proceeds via a stepwise mechanism: (1) coordination of Cu(I) to the azide, (2) alkyne activation, and (3) cycloaddition. The electron-withdrawing sulfonyl group enhances azide electrophilicity, accelerating the reaction. Solvent polarity (e.g., DMF vs. H₂O) and catalyst loading (0.5–5 mol%) critically influence regioselectivity and yield .

Q. What experimental models validate this compound’s efficacy as a hydrogen sulfide (H₂S) antidote, and how are data discrepancies resolved?

In vivo studies in H₂S-poisoned mice demonstrated 100% survival with this compound treatment (10 mg/kg, IP) versus 0% in controls. Mechanistically, it scavenges H₂S via nucleophilic attack on the sulfonyl group, forming non-toxic adducts. Discrepancies in toxicity thresholds (e.g., LC₅₀ variability) arise from differences in exposure duration and animal models. Meta-analyses using probit models (e.g., log-normalized dose-response curves) and exclusion of outlier datasets (e.g., 6-hour exposure extremes) improve data consistency .

Q. How do soil mobility and biodegradation kinetics of this compound impact environmental risk assessments?

this compound exhibits high soil mobility (estimated Koc = 6.1) due to its polar sulfonyl group, increasing groundwater contamination risks. Biodegradation studies are limited, but its low bioconcentration factor (BCF = 1.9) suggests minimal bioaccumulation in aquatic organisms. Advanced degradation pathways (e.g., photolysis in UV light) and microbial metabolism (e.g., azoreductase activity) require further investigation to model long-term ecological impacts .

Q. Methodological Guidance for Data Analysis

Q. How should researchers address uncertainties in toxicity data for this compound?

Uncertainties in LC₅₀ values or dose-response relationships can be mitigated by:

- Replicating experiments across multiple exposure durations and species.

- Applying Bayesian statistical models to integrate prior data and reduce variance.

- Reporting confidence intervals and chi-square goodness-of-fit metrics for probit analyses (e.g., p > 0.05 indicates model adequacy) .

Q. What strategies optimize the use of this compound in multi-step organic syntheses?

- Stability: Avoid prolonged storage; use freshly prepared batches.

- Compatibility: Pre-react with stabilizers (e.g., molecular sieves) in anhydrous solvents.

- Scalability: Replace acetone with safer solvents (e.g., acetonitrile) in large-scale reactions to reduce flammability risks .

Q. Tables for Key Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 138.13 g/mol | |

| ¹H NMR (CDCl₃) | δ 3.25 (s, 3H) | |

| LC₅₀ (Mice, 4-hour exposure) | 45 mg/m³ | |

| Soil Mobility (Koc) | 6.1 (Very High Mobility) |

Properties

IUPAC Name |

N-diazomethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQIGUWUNPQBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339446 | |

| Record name | Methanesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-70-7 | |

| Record name | Methanesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.